N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of thiazolo[5,4-b]pyridine and thiophene moieties
Properties
Molecular Formula |
C19H15N3OS2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H15N3OS2/c1-12-14(18-22-16-8-3-9-20-19(16)25-18)6-2-7-15(12)21-17(23)11-13-5-4-10-24-13/h2-10H,11H2,1H3,(H,21,23) |
InChI Key |
JXNHCOYXEQISGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazolo[5,4-b]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Derivative: The thiazolo[5,4-b]pyridine intermediate is then coupled with a phenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of Thiophene Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyridine structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Case Study: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazolo derivative | 256 | E. coli |
| Thiazolo derivative | 128 | S. aureus |
2. Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Case Study: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Selective cytotoxicity observed |
| HeLa (Cervical Cancer) | 20 | High efficacy noted |
3. Enzyme Inhibition
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Agricultural Applications
The compound's bioactive properties extend into agriculture as potential pesticides or herbicides. The thiazolo-pyridine scaffold is known for its ability to disrupt pest metabolic functions.
Case Study: Pesticidal Activity
| Compound | Activity Type | Target Pest |
|---|---|---|
| Thiazolo derivative | Insecticide | Aphids |
| Thiazolo derivative | Fungicide | Fungal pathogens |
Biotechnology Applications
In biotechnology, this compound can be utilized in the development of biosensors due to its ability to interact with biological molecules. Its structural features allow it to bind selectively to certain biomolecules, making it useful in diagnostic applications.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(furan-2-yl)acetamide
- N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both thiazolo[5,4-b]pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or unique material properties.
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.46 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a thiophene ring, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of PI3K Pathway : Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory effects on phosphoinositide 3-kinases (PI3K), particularly the isoforms PI3Kα, PI3Kγ, and PI3Kδ. For instance, a related compound demonstrated an IC50 value of 3.6 nM against PI3Kα, highlighting the significance of the thiazolo[5,4-b]pyridine scaffold in enhancing inhibitory potency .
- Antimicrobial Activity : Thiazole and thiazolidine derivatives have shown promising antimicrobial properties. The presence of electron-withdrawing and electron-donating groups in the thiazole moiety enhances their efficacy against various pathogens .
- Cytotoxic Effects : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the thiazolo[5,4-b]pyridine core significantly influence biological activity:
- Sulfonamide Functionality : The incorporation of sulfonamide groups has been linked to enhanced PI3K inhibitory activity. Variations in substituents on the aromatic rings can lead to substantial changes in potency .
- Pyridyl vs. Phenyl Substituents : Replacing pyridyl groups with phenyl groups generally results in decreased inhibitory activity against PI3Kα, underscoring the importance of nitrogen-containing heterocycles for maintaining biological efficacy .
Case Studies
- Study on Antifungal Activity : A study evaluated thiazole derivatives against Candida albicans and Aspergillus niger, reporting minimum inhibitory concentrations (MICs) ranging from 3.92 mM to 4.23 mM. While these values indicate moderate activity compared to standard antifungal agents like fluconazole, they demonstrate the potential for further optimization .
- Evaluation Against Cancer Cell Lines : In vitro assays have shown that certain thiazolo[5,4-b]pyridine derivatives exhibit significant cytotoxic effects on various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂S₂ |
| Molecular Weight | 336.46 g/mol |
| IC50 against PI3Kα | 3.6 nM |
| MIC against C. albicans | 3.92–4.01 mM |
| MIC against A. niger | 4.01–4.23 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
